N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a combination of thiophene, pyrrolidine, and oxalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Thiophene Sulfonylation: The thiophene ring is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The thiophene-sulfonylated pyrrolidine intermediate is then coupled with m-tolyl oxalamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrolidine rings may facilitate binding to specific sites, while the oxalamide group can participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and binding properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-5-2-6-14(11-13)20-18(23)17(22)19-12-15-7-3-9-21(15)27(24,25)16-8-4-10-26-16/h2,4-6,8,10-11,15H,3,7,9,12H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOFURJOXPWPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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